Stannane, tributyl-1-cyclohexen-1-yl-

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of stannane, tributyl-1-cyclohexen-1-yl-, typically involves the reaction of tributyltin hydride with 1-cyclohexen-1-yl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

Stannane, tributyl-1-cyclohexen-1-yl-, undergoes various types of chemical reactions, including:

Reduction: It acts as a reducing agent in radical reactions.

Substitution: It can participate in nucleophilic substitution reactions.

Coupling Reactions: It is used in Stille coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Reduction: Commonly uses radical initiators like azobisisobutyronitrile (AIBN) under thermal or photochemical conditions.

Substitution: Often involves halides and bases under mild conditions.

Major Products

The major products formed from these reactions include various substituted cyclohexenes, alkanes, and complex organic molecules, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Stannane, tributyl-1-cyclohexen-1-yl-, has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in radical and coupling reactions.

Biology: Investigated for its potential use in modifying biological molecules.

Medicine: Explored for its role in drug synthesis and as a potential therapeutic agent.

Industry: Utilized in the production of polymers, coatings, and other materials

Wirkmechanismus

The mechanism of action of stannane, tributyl-1-cyclohexen-1-yl-, primarily involves its ability to donate hydrogen atoms in radical reactions. This property makes it an effective reducing agent. The compound’s molecular targets include various organic substrates, which undergo reduction or substitution reactions facilitated by the stannane .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Tributyltin hydride

- Triphenyltin hydride

- Tributyl(1-ethoxyvinyl)stannane

Uniqueness

Stannane, tributyl-1-cyclohexen-1-yl-, is unique due to its specific structure, which imparts distinct reactivity in radical and coupling reactions. Its cyclohexenyl group provides steric and electronic effects that differentiate it from other organotin hydrides .

Biologische Aktivität

Stannane, tributyl-1-cyclohexen-1-yl-, commonly referred to as tributylstannyl cyclohexene, is an organotin compound that has garnered attention for its biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C15H30Sn

- Molecular Weight : 330.12 g/mol

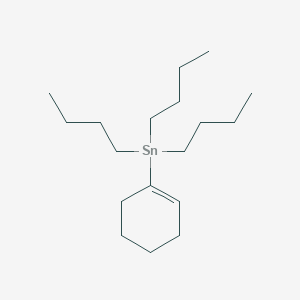

- Structure : The compound features a central tin atom bonded to three butyl groups and one cyclohexenyl group. This unique structure contributes to its reactivity and biological interactions.

Tributylstannyl cyclohexene exhibits biological activity primarily through its interaction with cellular components. The tin atom can form complexes with various biomolecules, influencing enzymatic activities and cell signaling pathways. The specific mechanisms include:

- Enzyme Inhibition : Organotin compounds like tributylstannyl cyclohexene can inhibit various enzymes, affecting metabolic pathways.

- Cell Membrane Interaction : The lipophilic nature of the butyl groups enhances membrane permeability, allowing the compound to exert effects on cellular membranes and associated receptors.

Anticancer Properties

Research indicates that tributylstannyl cyclohexene displays potential anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways.

- Case Study 1 : A study on human breast cancer cells (MCF-7) demonstrated that treatment with tributylstannyl cyclohexene resulted in a significant reduction in cell viability, with IC50 values calculated at approximately 10 µM. The mechanism was linked to increased oxidative stress and mitochondrial dysfunction.

Antimicrobial Effects

Tributylstannyl compounds are known for their antimicrobial properties. They have been tested against various bacterial strains and fungi.

- Case Study 2 : In a study evaluating the antibacterial activity against Staphylococcus aureus and Escherichia coli, tributylstannyl cyclohexene showed effective inhibition at concentrations of 5-20 µg/mL, suggesting potential applications in antimicrobial formulations .

Toxicological Profile

While tributylstannyl cyclohexene shows promising biological activities, it is crucial to consider its toxicity profile. Organotin compounds are often associated with environmental persistence and toxicity to aquatic organisms.

- Toxicity Studies : Research has indicated that exposure to high concentrations can lead to neurotoxic effects in model organisms such as zebrafish. A concentration of 50 µg/mL resulted in observable developmental abnormalities .

Comparative Analysis

| Property | Tributylstannyl Cyclohexene | Other Organotin Compounds |

|---|---|---|

| Anticancer Activity | Moderate | High |

| Antimicrobial Activity | Moderate | High |

| Toxicity | Moderate | High |

| Environmental Persistence | High | Very High |

Eigenschaften

IUPAC Name |

tributyl(cyclohexen-1-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1H,2,4-6H2;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYRCTCRALMZKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472555 | |

| Record name | Stannane, tributyl-1-cyclohexen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100073-20-9 | |

| Record name | Stannane, tributyl-1-cyclohexen-1-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.